(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDACALOFCAYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Keto Esters
A foundational approach involves cyclocondensation reactions between β-keto esters and methylhydrazine to construct the pyrazole core. For instance, ethyl 3-methoxyacetoacetate reacts with methylhydrazine under reflux conditions in ethanol, forming 3-methoxy-1-methyl-1H-pyrazol-5-one as an intermediate. This pyrazolone derivative undergoes tautomerization to its enolic form, 3-hydroxy-1-methylpyrazole, which is subsequently methylated using dimethyl sulfate or methyl iodide in the presence of potassium carbonate to introduce the methoxy group.
The critical step involves converting the ketone at the 4-position to a methanamine group. This is achieved via a two-step process:
- Vilsmeier-Haack Formylation : The pyrazole intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position, yielding 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde.
- Reductive Amination : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, selectively reducing the imine intermediate to the primary amine. This method achieves moderate yields (50–60%) but requires stringent control over reaction pH and temperature to minimize byproducts.
Nucleophilic Aromatic Substitution of Halogenated Precursors
An alternative route leverages halogenated pyrazole intermediates, where a chloro or bromo substituent at the 3-position is replaced by methoxy via nucleophilic aromatic substitution (SNAr). For example, 3-chloro-1-methyl-1H-pyrazole-4-methanamine—synthesized via palladium-catalyzed coupling or cyclization—is treated with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C. Copper(I) iodide (CuI) serves as a catalyst, facilitating the displacement of chlorine by methoxy while preserving the amine functionality.
Key considerations include:
- Protection of the Amine : To prevent undesired side reactions, the methanamine group is protected as a tert-butoxycarbonyl (Boc) derivative prior to substitution. Deprotection using trifluoroacetic acid (TFA) restores the primary amine post-reaction.
- Solvent Optimization : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state, while excess NaOMe ensures complete substitution. Yields for this route range from 65–75%, with impurities arising primarily from incomplete substitution or deprotection.
Reductive Amination of Pyrazole Carbaldehydes
Direct reductive amination offers a streamlined pathway to introduce the methanamine group. Starting from 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde—synthesized via formylation of the parent pyrazole—the aldehyde is condensed with ammonium hydroxide in methanol under reflux. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) selectively reduces the resulting imine to the primary amine.
This method’s efficiency hinges on:
- Catalyst Selection : Zinc chloride (ZnCl₂) or titanium tetraisopropoxide (Ti(OiPr)₄) accelerates imine formation, reducing reaction times from 24 hours to 6–8 hours.
- Purification Challenges : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4 v/v) is essential to isolate the amine from unreacted aldehyde and secondary amine byproducts. Reported yields for this route average 55–60%.
Industrial-Scale Production via Continuous Flow Reactors
Industrial synthesis prioritizes efficiency and cost-effectiveness. A patented method employs continuous flow technology to perform cyclocondensation and reductive amination in tandem. Key steps include:
- Precursor Synthesis : Ethyl 3-methoxyacetoacetate and methylhydrazine are mixed in a microreactor at 100°C, achieving 85% conversion to the pyrazolone intermediate within 10 minutes.
- In-Line Formylation : The intermediate reacts with DMF and POCl₃ in a second reactor, producing the carbaldehyde with 70% yield.
- Reductive Amination Module : The aldehyde is combined with ammonium acetate and NaBH₃CN in a packed-bed reactor containing immobilized titanium dioxide (TiO₂) catalysts, yielding the final amine at 90% purity.
This approach reduces isomer formation to <5% and achieves overall yields of 75–80%, significantly outperforming batch processes.
Analytical Characterization and Challenges
Nuclear Magnetic Resonance (NMR) : Advanced ¹H-¹³C HMBC and ¹H-¹⁵N LR-HSQMBC correlations confirm the structure, with distinct signals for the methoxy (δ 3.85 ppm, singlet), methyl (δ 1.66 ppm, singlet), and methanamine (δ 3.20 ppm, triplet) groups.
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 157.6 [M+H]⁺, consistent with the molecular formula C₆H₁₁N₃O.
Challenges :
- Isomer Control : Competing pathways during cyclocondensation can yield 1-methyl-3-methoxy-1H-pyrazol-5-yl methanamine as a minor isomer (5–10%), necessitating recrystallization from ethanol/water mixtures.
- Catalyst Deactivation : Palladium catalysts in coupling reactions are prone to poisoning by amine byproducts, requiring frequent regeneration.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial and anticoccidial agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 3-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, such as the methoxy and methyl groups attached to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanamine, a compound derived from the pyrazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia under controlled conditions. The reaction is generally conducted in ethanol with the aid of a catalyst to ensure optimal yield and purity.
Synthetic Routes
- Reagents : 3-methoxy-1-methyl-1H-pyrazole, formaldehyde, ammonia.
- Conditions : Heating in ethanol with a catalyst.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticoccidial applications. Its effectiveness stems from its ability to interact with specific molecular targets, leading to various biological effects.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It disrupts microbial cell membranes, which is crucial for its activity against various pathogens.
Anticancer Potential
Recent investigations into pyrazole derivatives suggest that compounds similar to this compound may exhibit anticancer properties. For instance, pyrazole derivatives have been reported to inhibit the growth of several cancer cell types, including lung and breast cancers .
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to the desired biological effects:
- Antimicrobial Action : Disruption of microbial cell membranes.
- Anticancer Action : Induction of apoptosis in cancer cells through various signaling pathways.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values indicating strong antibacterial activity. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects on various human cancer cell lines. The compound was shown to reduce cell viability significantly and induce apoptosis at concentrations as low as 10 µM. The results suggest potential for further development in cancer therapeutics.
Q & A
Q. What are the common synthetic routes for (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine?
The synthesis typically involves multi-step organic reactions:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or alkynones under acidic or basic conditions.
- Substituent introduction : Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation reactions. For example, methylation at the 1-position using iodomethane in the presence of a base like K₂CO₃ .
- Amination : The methanamine group is attached through reductive amination or coupling reactions, often using catalysts like palladium on carbon . Key solvents include ethanol and dichloromethane, with reaction temperatures optimized between 50–80°C to maximize yield and purity.
Q. How is the compound characterized to confirm its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and bond connectivity. For instance, the methyl group at N1 appears as a singlet (~3.8 ppm), while the methoxy group resonates near 3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrazole core .
- X-ray Crystallography : Used to resolve crystal structure and confirm stereochemistry when single crystals are obtainable .
Q. What safety precautions are required during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or aerosols are generated .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Ensure proper ventilation in storage areas .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?
Discrepancies often arise from varying experimental conditions. To resolve these:
- Solubility studies : Use standardized buffers (e.g., PBS at pH 7.4) and quantify solubility via UV-Vis spectroscopy or HPLC .
- Stability assays : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .
- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting points and thermal decomposition .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to enhance receptor binding. For example, fluorophenyl analogs show improved antimicrobial activity .
- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., COX-2 for anti-inflammatory applications) .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines relevant to the disease model .
Q. How can analytical methods be validated for purity assessment?
- Chromatographic validation : Employ HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate parameters:
- Linearity : R² ≥ 0.995 over 50–150% of target concentration.
- Limit of Detection (LOD) : ≤0.1% for impurities .
- Hyphenated techniques : LC-MS or GC-MS identifies trace impurities and confirms molecular integrity .
Q. What are the challenges in studying its environmental impact, and how can they be mitigated?
- Ecotoxicity gaps : No data exist on biodegradability or aquatic toxicity. Address this via:
- OECD 301 tests : Measure biodegradation in activated sludge.
- Daphnia magna assays : Assess acute toxicity (48-hr LC₅₀) .
- Soil mobility : Use column leaching studies to evaluate adsorption coefficients (Kₒc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
